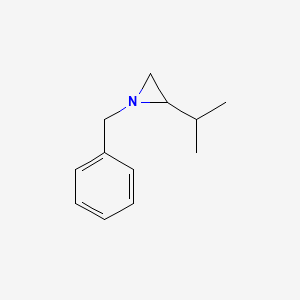
1-Benzyl-2-isopropylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-isopropylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-isopropylaziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the nucleophilic ring-opening of 2-benzyloxirane with primary sulfonamides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using oxide catalysts at high temperatures or the base-induced sulfate elimination from aminoethanol .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-isopropylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted amines and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-2-isopropylaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-isopropylaziridine involves its high reactivity due to ring strain. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can inhibit enzyme activity or disrupt cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Biological Activity
1-Benzyl-2-isopropylaziridine is a nitrogen-containing heterocyclic compound characterized by its three-membered aziridine ring structure, which includes a benzyl group at the first position and an isopropyl group at the second position. This unique structural configuration imparts distinctive chemical and biological properties, making it of interest in various fields, particularly medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H17N
- Chemical Structure : The aziridine ring contributes to the compound's reactivity and potential biological activity. The presence of bulky substituents (benzyl and isopropyl) enhances its stability compared to other aziridine derivatives.
Biological Activity Overview
This compound has been evaluated for its biological activities, particularly in antimicrobial and anticancer domains. Research indicates that aziridine derivatives often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that various aziridine compounds can act as antimicrobial agents against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : The cytotoxic effects of aziridine derivatives have been assessed in vitro using various cell lines. Research has indicated that certain aziridines exhibit lower toxicity while maintaining effective antimicrobial properties, making them suitable candidates for further development .
Antimicrobial Studies
A detailed examination of the antimicrobial properties of aziridine derivatives, including this compound, revealed the following findings:
| Compound | MIC (µg/mL) | Target Bacteria | Activity Level |
|---|---|---|---|
| This compound | 16–32 | Staphylococcus aureus | Moderate |
| Related Aziridine A | 8–16 | MRSA | High |
| Related Aziridine B | 128–256 | Klebsiella pneumoniae | Low |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. Notably, this compound showed moderate activity against Staphylococcus aureus, while some related compounds exhibited higher efficacy against Methicillin-resistant strains (MRSA) .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various aziridines, this compound was tested alongside other derivatives. The results indicated that while it exhibited moderate antibacterial properties, modifications to its structure could enhance its efficacy significantly. For example, substituting the isopropyl group with a smaller alkyl group improved activity against S. aureus .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxicity of aziridines on human tumor cell lines (HeLa). The study found that this compound displayed lower cytotoxicity compared to traditional chemotherapeutics while retaining significant antimicrobial properties. This dual functionality presents it as a candidate for further research into combined therapeutic applications .
Properties
CAS No. |
263262-57-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-benzyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C12H17N/c1-10(2)12-9-13(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
QVESLNYWSYTZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















